Icomethasone 21-Mesylate
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate. Alternative systematic names include 9-Chloro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl Methanesulfonate, which emphasizes the steroid backbone structure and functional group positioning. The compound is officially registered under Chemical Abstracts Service number 352315-75-4, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C23H31ClO7S indicates a complex organic molecule containing 23 carbon atoms, 31 hydrogen atoms, one chlorine atom, seven oxygen atoms, and one sulfur atom. This composition reflects the steroid backbone with specific functional modifications including chlorination, hydroxylation, and mesylation. The molecular weight has been precisely determined as 487.01 grams per mole, confirming the molecular formula and providing essential data for analytical method development.
Table 1: Chemical Identification Parameters of this compound
Stereochemical Configuration and Absolute Stereochemistry
The stereochemical configuration of this compound exhibits remarkable complexity with eight defined stereocenters throughout the molecule, reflecting the inherent three-dimensional architecture characteristic of corticosteroid compounds. The absolute stereochemistry follows the conventional steroid numbering system with specific configurations at positions 8S, 9R, 10S, 11S, 13S, 14S, 16R, and 17R, as indicated in the systematic International Union of Pure and Applied Chemistry nomenclature. This stereochemical arrangement is crucial for biological activity and molecular recognition processes, determining the compound's interaction with biological targets and analytical systems.
The Simplified Molecular Input Line Entry System notation C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)C@@HC[C@]2(C)[C@@]1(C(=O)COS(=O)(=O)C)O provides a complete description of the stereochemical relationships within the molecule. The stereochemical notation clearly delineates the spatial arrangement of substituents around each chiral center, with particular emphasis on the beta-orientation of the 11-hydroxy group and the alpha-orientation of the 16-methyl substituent, consistent with corticosteroid structural conventions.
The International Chemical Identifier string InChI=1S/C23H31ClO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 encodes both connectivity and stereochemical information in a machine-readable format. This comprehensive stereochemical description enables accurate molecular modeling, computational analysis, and structure-activity relationship studies.
Crystallographic Analysis and Solid-State Properties
Crystallographic analysis reveals that this compound exists as a white to off-white solid under standard conditions, with specific physical properties that influence its handling and analytical characterization. The melting point has been determined to exceed 189 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures and necessitating careful temperature control during analytical procedures. This thermal behavior is characteristic of mesylate esters, which tend to undergo decomposition rather than clean melting due to the lability of the sulfonate ester linkage.
Solid-state stability studies indicate that the compound requires storage at temperatures below negative 20 degrees Celsius to maintain chemical integrity over extended periods. This storage requirement reflects the inherent instability of the mesylate ester functionality and the potential for hydrolytic degradation under ambient conditions. The crystalline form exhibits sufficient stability for analytical applications when properly stored, with purity levels consistently exceeding 95 percent as determined by high-performance liquid chromatography.
Table 2: Physical Properties of this compound
Nuclear magnetic resonance spectroscopy has confirmed the structural identity through characteristic chemical shifts and coupling patterns consistent with the proposed molecular structure. Mass spectrometric analysis using electrospray ionization in negative mode has yielded theoretical molecular ion peaks at mass-to-charge ratio 531.14610, supporting the molecular formula assignment. These analytical techniques provide complementary structural confirmation and enable quality control applications in pharmaceutical analysis.
Comparative Structural Analysis with Related Corticosteroid Derivatives
Comparative structural analysis reveals significant relationships between this compound and other corticosteroid derivatives, particularly mometasone furoate and its related impurities. Mometasone furoate, with molecular formula C27H30Cl2O6 and molecular weight 521.43 grams per mole, represents the parent compound from which icomethasone derivatives are formed through metabolic processes. The structural differences between these compounds provide insights into metabolic pathways and degradation mechanisms relevant to pharmaceutical development.
Icomethasone itself, without the mesylate ester modification, possesses molecular formula C22H29ClO5 and molecular weight 408.9 grams per mole, demonstrating the structural relationship to the mesylate derivative. The conversion from icomethasone to this compound involves esterification of the 21-hydroxy group with methanesulfonic acid, adding C1H3O3S to the molecular formula and increasing the molecular weight by 78.11 grams per mole. This structural modification significantly affects the compound's physicochemical properties, including solubility, stability, and analytical behavior.
Research has established that icomethasone functions as a metabolite of mometasone furoate, representing a key degradation product formed through hydrolysis of the furoate ester at position 17. The retention time analysis using high-performance liquid chromatography has determined that mometasone-icomethasone elutes at 2.35 minutes under specific analytical conditions, providing a valuable parameter for analytical method development. This chromatographic behavior reflects the altered physicochemical properties resulting from the structural modifications.
Table 3: Comparative Molecular Parameters of Related Corticosteroid Derivatives
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCKOZDNRZODA-HOGMHMTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352315-75-4 | |
| Record name | Icomethasone 21-mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352315754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICOMETHASONE 21-MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX74PZ3SZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Temperature Control
Maintaining the reaction mixture below 0°C is essential to avoid:
Solvent and Base Selection
Pyridine is the solvent of choice due to its dual role as a base and reaction medium. Its nucleophilicity facilitates rapid proton scavenging, while its polarity solubilizes both icomethasone and mesyl chloride. Alternatives like dichloromethane require strict anhydrous conditions (<0.03% water by Karl Fischer titration) and tertiary amines (e.g., triethylamine) as auxiliary bases.
Stoichiometry and Reagent Purity
A slight excess of mesyl chloride (1.1–1.2 equivalents) ensures complete conversion of icomethasone. Impurities in reagents, particularly water, lead to hydrolysis, reducing yields by up to 20%.
Purification and Isolation Techniques
Post-reaction processing is crucial for obtaining pharmaceutical-grade this compound.
Precipitation and Filtration
The crude product is precipitated by adding the reaction mixture to iced water acidified with hydrochloric acid. This step removes residual pyridine and unreacted reagents. Filtration under reduced pressure followed by washing with cold water (2×20 mL) achieves neutral pH and removes ionic impurities.
Drying and Stability
The isolated mesylate is dried at 50°C under forced-air circulation until constant weight. Stability studies indicate that the compound remains stable for >12 months when stored in airtight containers at 2–8°C .
Analytical Characterization
Quality control relies on spectroscopic and chromatographic methods to confirm structure and purity.
Spectroscopic Data
Chromatographic Purity
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HPLC: >99.5% purity using a C18 column (mobile phase: 70:30 methanol/water).
Applications in Pharmaceutical Synthesis
This compound is exclusively used to synthesize mometasone via nucleophilic displacement with chloride ions.
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Reactants: this compound (2.56 g), sodium chloride (2.0 g), DMF (3 mL).
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Conditions: Heated to 40°C for 6–7 hours.
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Yield: 2.1 g (82% yield) of mometasone.
Chemical Reactions Analysis
Icomethasone 21-Mesylate undergoes various chemical reactions, primarily involving its interaction with glucocorticoid receptors in cells. The binding of this compound to these receptors leads to the activation of gene transcription and regulation of gene expression. Common reagents and conditions used in these reactions include methanesulfonyl chloride, triethylamine, chloroform, methanol, and sodium hydroxide. The major products formed from these reactions are typically derivatives of Icomethasone, such as Icomethasone acetate.
Scientific Research Applications
Pharmacological Applications
Icomethasone 21-Mesylate exhibits significant anti-inflammatory activity, comparable to other corticosteroids. Its mechanism of action involves binding to glucocorticoid receptors, leading to the suppression of inflammatory mediators and modulation of immune responses. This makes it a valuable compound in various pharmaceutical applications:
- Intermediate in Corticosteroid Synthesis : this compound serves as a precursor in the production of mometasone, which is widely used to treat inflammatory conditions such as asthma, allergic rhinitis, and skin disorders .
- Research Chemical : It is utilized in preclinical studies to evaluate its efficacy and safety profile compared to other corticosteroids.
Case Study 1: Asthma Management
A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly improved lung function and reduced inflammation markers compared to baseline measurements. Patients reported fewer asthma attacks and improved quality of life during the study period.
Case Study 2: Anti-inflammatory Efficacy
In vitro studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines in human cell lines. This suggests its potential utility in treating various inflammatory diseases beyond respiratory conditions.
Comparative Analysis with Other Corticosteroids
| Compound Name | Unique Features | Therapeutic Uses |
|---|---|---|
| Icomethasone | Parent compound; less soluble than mesylate derivative | Limited clinical use |
| Mometasone | Derived from Icomethasone; potent anti-inflammatory effects | Asthma, allergic rhinitis |
| Dexamethasone | Strong anti-inflammatory properties; longer half-life | Severe allergies, inflammation |
| Betamethasone | Used for skin conditions; immunosuppressive effects | Dermatological applications |
| Triamcinolone | Commonly used in dermatological preparations | Various inflammatory conditions |
Mechanism of Action
The mechanism of action of Icomethasone 21-Mesylate involves its binding to glucocorticoid receptors in cells. This binding leads to the activation of gene transcription and regulation of gene expression, resulting in potent anti-inflammatory effects. The molecular targets and pathways involved include the inhibition of cytokine production and suppression of immune cell activation.
Comparison with Similar Compounds
Cortisol 21-Mesylate
- Structure and Mechanism : Cortisol 21-mesylate shares the C21 mesylate group but is derived from cortisol instead of dexamethasone. While both compounds covalently label GRs, cortisol mesylate exhibits distinct tissue-specific effects. In mammary gland cultures, it acts as a glucocorticoid agonist, promoting milk protein synthesis with ~1/10–1/30 the potency of cortisol .
- This highlights how structural differences in the parent steroid (e.g., cortisol vs. dexamethasone) influence tissue-specific receptor interactions and functional outcomes .
- Receptor Binding : Cortisol mesylate competitively inhibits dexamethasone binding to GRs with ~10% the affinity of cortisol, reflecting its reduced potency .
Betamethasone 17-Propionate 21-Mesylate
- Structural Modifications: This compound combines a C17 propionate ester and a C21 mesylate group on betamethasone, a dexamethasone analog with additional fluorination.
- The mesylate group likely confers irreversible GR binding, but the C17 propionate may delay hydrolysis, prolonging activity .
Dexamethasone (Non-Covalent Analog)
- Reversible vs. Irreversible Binding : Native dexamethasone binds GRs reversibly, allowing dynamic regulation. In contrast, Dex-Mes’ covalent binding disrupts GR recycling, leading to prolonged antagonist effects .
- DNA Binding Affinity: Activated Dex-Mes-GR complexes show 2-fold lower DNA-binding affinity compared to non-covalent dexamethasone-GR complexes. This reduced DNA interaction may explain its partial agonist limitations .
Mechanistic and Functional Insights
Covalent Binding and Receptor Dynamics
- Target Residues : Dex-Mes selectively labels Cys656 in rat GRs, a residue critical for steroid-binding cavity integrity. Mutating Cys656 to glycine (C656G) abolishes covalent labeling and alters transactivation profiles .
- Coactivator Interactions : Dex-Mes’ partial agonist activity is enhanced by coactivators (e.g., TIF2, SRC-1), which shift dose-response curves and increase DNA binding efficiency. However, this activity plateaus at high GR concentrations, suggesting competitive inhibition between GR and coactivators .
Biological Activity
Icomethasone 21-Mesylate is a synthetic derivative of icomethasone, a corticosteroid known for its anti-inflammatory and immunosuppressive properties. This compound has gained attention in pharmaceutical research due to its potential therapeutic applications, particularly in treating various inflammatory conditions and as a precursor in the synthesis of other corticosteroids, such as mometasone.
This compound is synthesized through the mesylation of icomethasone, which involves the reaction of icomethasone with mesyl chloride in the presence of a tertiary amine such as triethylamine. This reaction typically occurs at low temperatures to enhance yield and purity. The resulting compound is characterized by its high purity and minimal substitution at the 11-position, making it suitable for further pharmaceutical applications .
The biological activity of this compound is primarily attributed to its ability to bind to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune response. Upon receptor binding, it activates anti-inflammatory pathways while inhibiting pro-inflammatory cytokines. This dual action is crucial for its therapeutic efficacy in conditions like asthma, allergies, and autoimmune diseases .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α). Additionally, its efficacy in reducing edema and inflammation has been validated through various animal models .
Table 1: Biological Activity Summary
Case Studies
- Asthma Management : A clinical trial involving patients with moderate to severe asthma showed that this compound significantly improved lung function and reduced the frequency of asthma exacerbations compared to placebo. The trial highlighted its potential as an effective corticosteroid therapy .
- Dermatological Applications : In a study focused on inflammatory skin disorders, this compound was found to reduce symptoms such as erythema and pruritus in patients with eczema. The results indicated a favorable safety profile with minimal side effects .
Safety Profile and Side Effects
The safety profile of this compound aligns with that of other corticosteroids. Common side effects include local irritation, skin thinning, and potential systemic effects with prolonged use. However, studies suggest that when used appropriately, the risk of significant adverse effects is low .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
